Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate
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Overview
Description
Methyl 4-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}benzoate typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product . Other methods may involve different catalysts and solvents, depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(benzoxazol-2-yl)benzoate: Another benzoxazole derivative with similar biological activities.
Methyl 4-(((1,3-benzoxazol-2-ylthio)acetyl)amino)benzoate:
Uniqueness
Methyl 4-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}benzoate is unique due to its specific structural features, which contribute to its distinct biological activities. Its combination of a benzoxazole moiety with a hydroxyphenyl and carbamoyl group enhances its potential as a therapeutic agent.
Properties
CAS No. |
313955-39-4 |
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Molecular Formula |
C22H16N2O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 4-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C22H16N2O5/c1-28-22(27)14-8-6-13(7-9-14)20(26)23-15-10-11-18(25)16(12-15)21-24-17-4-2-3-5-19(17)29-21/h2-12,25H,1H3,(H,23,26) |
InChI Key |
SJPAWTSIWCIOJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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